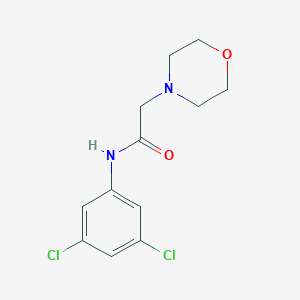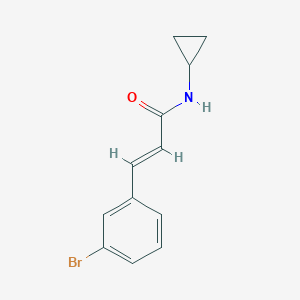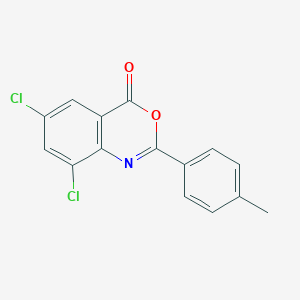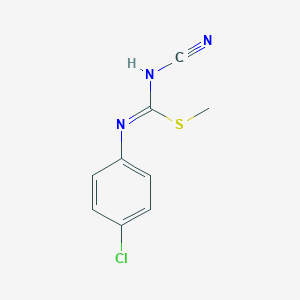
N-(3,5-dichlorophenyl)-2-morpholin-4-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dichlorophenyl)-2-morpholin-4-ylacetamide, also known as DMAPT, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMAPT is a derivative of parthenolide, a natural compound found in feverfew, a medicinal plant. DMAPT has been shown to exhibit anti-tumor, anti-inflammatory, and anti-angiogenic properties, making it a promising candidate for cancer treatment.
Aplicaciones Científicas De Investigación
Morpholine Derivatives in Pharmacological Research
Morpholine derivatives, due to their distinctive chemical structure, have shown a broad spectrum of pharmacological applications. Studies have developed various methods for synthesizing morpholine analogues, revealing their potent pharmacophoric activities across different therapeutic categories (Al-Ghorbani Mohammed et al., 2015; M. Asif & M. Imran, 2019). These studies highlight the versatility of morpholine and its analogues in drug development, underscoring their importance in designing new therapeutics.
Chlorophenyl Compounds in Environmental Studies
Research into chlorophenyl compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D), has primarily focused on their environmental impact and toxicology. Studies have evaluated the consequences of contamination by chlorophenols in aquatic environments, assessing their moderate toxicity to both mammalian and aquatic life and exploring their biodegradation (K. Krijgsheld & A. D. Gen, 1986; Karen Magnoli et al., 2020). These insights contribute to understanding the environmental behavior of chlorophenyl compounds and guide the development of strategies for mitigating their impact.
Acetamide Derivatives in Chemical Research
Acetamide derivatives have been explored for their potential in various scientific applications, including their use in developing new drugs with psychotropic activity. Research in this area has discovered that certain acetamide derivatives can exhibit significant neuroprotective properties and influence neurotransmission, highlighting their potential in treating neurological conditions (I. I. Semina et al., 2016). Such studies indicate the potential of acetamide derivatives in developing novel therapeutics for a range of neurological disorders.
Mecanismo De Acción
Target of Action
The compound N-(3,5-dichlorophenyl)-2-morpholin-4-ylacetamide has been reported to have significant effects on Mycobacterium tuberculosis . It is suggested that the compound’s primary targets are associated with the energetics of this bacterium .
Mode of Action
It is known to have a remarkable effect on the energetics of mycobacterium tuberculosis . This suggests that it may interact with its targets in a way that disrupts the normal energy production or utilization processes of the bacterium .
Biochemical Pathways
Given its impact on the energetics of mycobacterium tuberculosis, it can be inferred that it likely affects pathways related to energy production or utilization .
Result of Action
The compound has been reported to have a significant inhibitory effect on the growth of Mycobacterium tuberculosis . This suggests that its action results in the disruption of normal bacterial growth and proliferation .
Propiedades
IUPAC Name |
N-(3,5-dichlorophenyl)-2-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O2/c13-9-5-10(14)7-11(6-9)15-12(17)8-16-1-3-18-4-2-16/h5-7H,1-4,8H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKEOLRWGTITEKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Chlorophenyl)sulfanyl]-4-phenyl-2-butanone](/img/structure/B371274.png)
![4-{[(4-Butylphenyl)imino]methyl}-3-hydroxyphenyl 4-heptylcyclohexanecarboxylate](/img/structure/B371279.png)
![4'-(1-Methylbutyl)[1,1'-biphenyl]-4-yl 3-propylcyclobutanecarboxylate](/img/structure/B371280.png)
![2-Nitro-4'-[(2'-nitro[1,1'-biphenyl]-4-yl)(oxido)diazenyl]-1,1'-biphenyl](/img/structure/B371281.png)
![N-(4-pentylbenzylidene)-N-{4-[(4-pentylbenzylidene)amino]phenyl}amine](/img/structure/B371282.png)
![3-[4-(4-Hydroxyphenyl)phenyl]propanoic acid](/img/structure/B371283.png)
![1-(2'-Fluoro-4''-propyl[1,1':4',1''-terphenyl]-4-yl)-1-pentanone](/img/structure/B371284.png)

![2-Bromo-3-methylthieno[2,3-b][1]benzothiophene](/img/structure/B371287.png)



![2-[(2-{4-[(3,4-dichlorobenzyl)oxy]phenyl}-2-oxoethyl)sulfanyl]-3-ethyl-4(3H)-quinazolinone](/img/structure/B371292.png)
![N'-{2-[(4-chlorobenzyl)sulfanyl]-5-nitrobenzylidene}-2-phenylacetohydrazide](/img/structure/B371293.png)